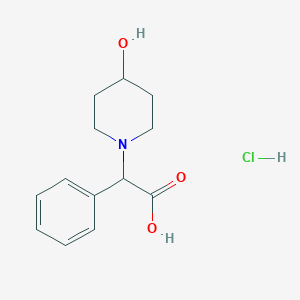![molecular formula C4H3F3N2O2 B1443292 [5-(Trifluorometil)-1,2,4-oxadiazol-3-il]metanol CAS No. 1260674-38-1](/img/structure/B1443292.png)
[5-(Trifluorometil)-1,2,4-oxadiazol-3-il]metanol
Descripción general
Descripción
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol: is a chemical compound with the molecular formula C4H3F3N2O2. It is characterized by the presence of a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a methanol group.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has potential applications in drug discovery and development. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical compounds. Additionally, the oxadiazole ring can interact with biological targets, making [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol a valuable scaffold for designing new drugs .
Industry: In the industrial sector, [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol is used in the development of agrochemicals and materials. Its unique properties can enhance the performance of pesticides and herbicides, as well as improve the durability and functionality of materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing a trifluoromethyl group and a nitrile oxide intermediate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 0°C and 50°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: The trifluoromethyl group in [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methane: Similar structure but lacks the hydroxyl group.
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanol: Similar structure with an additional carbon in the alcohol group.
[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]amine: Similar structure with an amine group instead of a hydroxyl group
Uniqueness: The presence of both the trifluoromethyl group and the oxadiazole ring in [5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol makes it unique compared to other similar compounds. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the oxadiazole ring provides a versatile scaffold for interactions with biological targets .
Propiedades
IUPAC Name |
[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O2/c5-4(6,7)3-8-2(1-10)9-11-3/h10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPHXHFHXMQXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B1443221.png)
![2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1443223.png)
![2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid](/img/structure/B1443226.png)

![2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1443228.png)


